molecular formula C21H23N3O4 B11385976 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11385976
M. Wt: 381.4 g/mol
InChI Key: DIROCPLGPGAEMV-UHFFFAOYSA-N
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Description

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and biological activity, making it a valuable candidate for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, including the formation of the oxadiazole ring and subsequent functionalization. One common method involves the reaction of 4-methoxybenzohydrazide with an appropriate nitrile oxide to form the oxadiazole ring. This intermediate is then reacted with a suitable alkylating agent to introduce the acetamide group .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction of the oxadiazole ring can produce various heterocyclic derivatives .

Scientific Research Applications

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its stability and ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to its combination of the oxadiazole ring and the specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications .

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C21H23N3O4/c1-14(2)15-4-10-18(11-5-15)27-13-19(25)22-12-20-23-21(24-28-20)16-6-8-17(26-3)9-7-16/h4-11,14H,12-13H2,1-3H3,(H,22,25)

InChI Key

DIROCPLGPGAEMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)OC

Origin of Product

United States

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